molecular formula C4H4BrN5O3 B2608846 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide CAS No. 1159769-93-3

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B2608846
CAS No.: 1159769-93-3
M. Wt: 250.012
InChI Key: MWMGBSDJHSIJIW-UHFFFAOYSA-N
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Description

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or potassium cyanide.

    Reduction Reactions: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Condensation Reactions: These reactions often require acidic or basic catalysts and are carried out in solvents like ethanol or methanol.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Reduction Reactions: The major product is 4-amino-5-nitro-1H-pyrazole-3-carbohydrazide.

    Condensation Reactions: The products are hydrazones, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid
  • 5-nitro-1H-pyrazole-3-carbohydrazide
  • 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide

Uniqueness

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN5O3/c5-1-2(4(11)7-6)8-9-3(1)10(12)13/h6H2,(H,7,11)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMGBSDJHSIJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)NN)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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